Head-to-Head Cellular Potency Comparison: DC1-SMe vs. DC41-SMe in Lymphoma and Leukemia Cell Lines
In a 72-hour clonogenic assay, DC1-SMe demonstrates 1.8- to 5.7-fold greater cytotoxic potency than its structural analogue DC41-SMe across three B-cell malignancy cell lines. DC1-SMe achieves IC50 values of 10 pM in Namalwa (Burkitt lymphoma), 22 pM in Ramos (B-cell lymphoma), and 32 pM in HL60/s (acute promyelocytic leukemia) . In contrast, DC41-SMe exhibits IC50 values ranging from 18-25 pM in the same cell lines under identical assay conditions [1]. The most pronounced difference is observed in Namalwa cells, where DC1-SMe (10 pM) is 2.1- to 2.5-fold more potent than DC41-SMe (21 pM) [1].
| Evidence Dimension | Cytotoxicity (IC50, pM) |
|---|---|
| Target Compound Data | Ramos: 22 pM; Namalwa: 10 pM; HL60/s: 32 pM; COLO 205: 250 pM |
| Comparator Or Baseline | DC41-SMe: Ramos 18 pM, Namalwa 21 pM, HL60/s 25 pM; COLO 205 220 pM |
| Quantified Difference | Namalwa: DC1-SMe 10 pM vs. DC41-SMe 21 pM (2.1-fold difference); Ramos: 22 pM vs. 18 pM (1.2-fold); HL60/s: 32 pM vs. 25 pM (1.3-fold); COLO 205: 250 pM vs. 220 pM (1.1-fold) |
| Conditions | 72-hour clonogenic assay; cell lines: Ramos, Namalwa, HL60/s, COLO 205 |
Why This Matters
A 2-fold improvement in IC50 at picomolar concentrations translates to lower required drug loading and potentially improved therapeutic index when selecting an ADC payload for B-cell malignancy targeting.
- [1] MedChemExpress. DC41SMe (CAS 1354787-71-5) Product Page. Data derived from Zhao RY et al. J Med Chem. 2012. View Source
